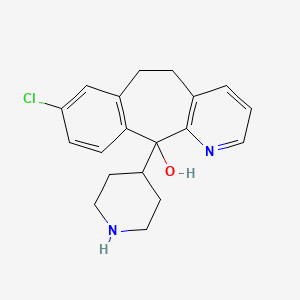
11-Hydroxy Dihydro Desloratadine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Hydroxy Dihydro Desloratadine is a derivative of desloratadine, which is a long-acting tricyclic antihistamine. Desloratadine is commonly used to treat allergic reactions by blocking histamine receptors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxy Dihydro Desloratadine typically involves the hydroxylation of desloratadine. One common method includes the use of a Grignard reaction, where desloratadine is reacted with a suitable Grignard reagent to introduce the hydroxyl group . The reaction is usually carried out in a solvent like toluene at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then isolated and purified using techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 11-Hydroxy Dihydro Desloratadine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to desloratadine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction will produce desloratadine .
Applications De Recherche Scientifique
11-Hydroxy Dihydro Desloratadine has several scientific research applications:
Mécanisme D'action
11-Hydroxy Dihydro Desloratadine exerts its effects by interacting with histamine H1 receptors, similar to desloratadine. It competes with histamine for binding at these receptors, thereby blocking the action of histamine and providing relief from allergic symptoms . The compound may also interact with other molecular targets and pathways, contributing to its pharmacological effects .
Comparaison Avec Des Composés Similaires
Desloratadine: The parent compound, used widely as an antihistamine.
Loratadine: Another antihistamine, from which desloratadine is derived.
8-Chloro-6,11-dihydro-11-(N-formyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine: A related compound with similar structural features.
Uniqueness: 11-Hydroxy Dihydro Desloratadine is unique due to the presence of the hydroxyl group, which imparts different chemical and pharmacological properties compared to its parent compound, desloratadine. This modification can influence its solubility, reactivity, and interaction with biological targets .
Propriétés
Formule moléculaire |
C19H21ClN2O |
|---|---|
Poids moléculaire |
328.8 g/mol |
Nom IUPAC |
13-chloro-2-piperidin-4-yl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ol |
InChI |
InChI=1S/C19H21ClN2O/c20-16-5-6-17-14(12-16)4-3-13-2-1-9-22-18(13)19(17,23)15-7-10-21-11-8-15/h1-2,5-6,9,12,15,21,23H,3-4,7-8,10-11H2 |
Clé InChI |
PNIZZWNERIIQQO-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13436878.png)
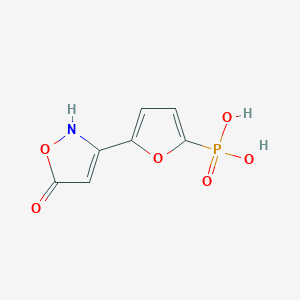
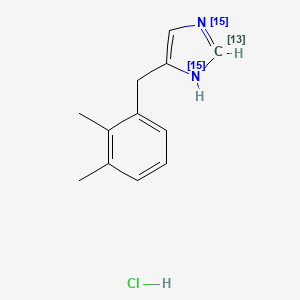
![5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B13436887.png)
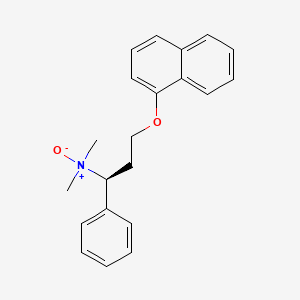
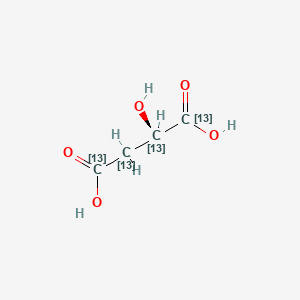
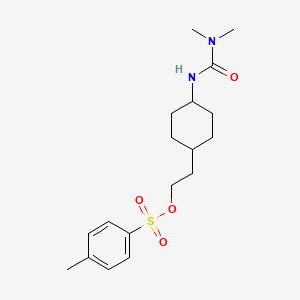

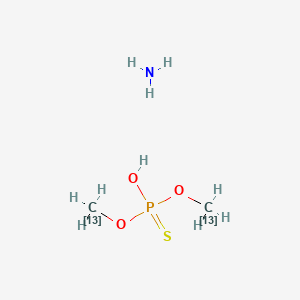
![(2E)-7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,4-dimethyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-1H-cyclopenta[b]indol-3-one](/img/structure/B13436914.png)
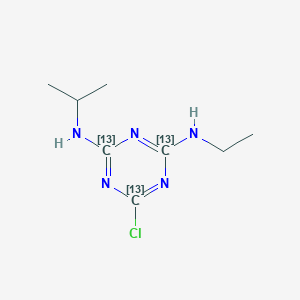

![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide-d5](/img/structure/B13436925.png)
![1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B13436927.png)
